molecular formula C8H9NO3 B3055050 4,5-Dimethoxypyridine-2-carbaldehyde CAS No. 62885-51-2

4,5-Dimethoxypyridine-2-carbaldehyde

Cat. No. B3055050
CAS RN: 62885-51-2
M. Wt: 167.16 g/mol
InChI Key: KXPKIBQRWFXZCL-UHFFFAOYSA-N
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Description

Pyridinecarboxaldehydes, such as 4,5-Dimethoxypyridine-2-carbaldehyde, are a type of aromatic heterocyclic compound . They are often used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of pyridine derivatives often involves reactions with Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of pyridinecarboxaldehydes has been studied using various methods, including Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . Quantum chemical calculations have also been used to determine structure parameters in the ground state .


Chemical Reactions Analysis

Pyridinecarboxaldehydes can undergo various chemical reactions. For example, they can react with Grignard reagents to form 2-substituted pyridines . They can also participate in other reactions, such as the Hantzsch dihydropyridine synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound would depend on its specific structure. In general, pyridinecarboxaldehydes have properties such as color, density, hardness, and melting and boiling points .

Scientific Research Applications

Synthesis of Macrocyclic Antibiotics

4,5-Dimethoxypyridine-2-carbaldehyde is used in the synthesis of complex macrocyclic antibiotics. A study demonstrated its role in forming the central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton, a key component in the synthesis of the antibiotic GE 2270 A, which is significant due to its similarity to the antibiotic micrococcin P (Okumura et al., 1998).

Crystal and Molecular Structure Analysis

The compound has been used to investigate the crystal and molecular structures of certain metal complexes. For example, a study analyzed the structure of dimethylindium-pyridine-2-carbaldehyde oximate, providing insights into the arrangement of atoms and bonding in these complexes (Shearer et al., 1980).

Synthesis of Imidazo[4,5-b]pyridines

This chemical is involved in the synthesis of imidazo[4,5-b]pyridines, which are significant in medicinal chemistry. It acts as a precursor in the preparation of these compounds through condensation with other chemical entities (Perandones & Soto, 1997).

Oxidative Cyclization in Chemistry

In the field of inorganic chemistry, this compound plays a role in the oxidative cyclization of thiosemicarbazones. This process is crucial for understanding the reactions and transformations of these compounds in various chemical environments (Gómez-Saiz et al., 2002).

Role in Organic Synthesis

It serves as a starting material in the preparation of various organic compounds. For instance, its derivative was used to synthesize a stable alternative to glyceraldehyde acetonide, showcasing its versatility in organic synthesis (Ley & Michel, 2003).

Mechanism of Action

The mechanism of action of pyridine derivatives can vary depending on their specific structure and the biological system they interact with. For example, dihydropyridines work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific information .

Future Directions

The future directions in the field of pyridine derivatives research could involve the development of new synthesis methods, the discovery of new biological activities, and the design of novel pyridine-based drugs .

properties

IUPAC Name

4,5-dimethoxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)9-4-8(7)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPKIBQRWFXZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572921
Record name 4,5-Dimethoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62885-51-2
Record name 4,5-Dimethoxy-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62885-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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